塞来替尼

描述

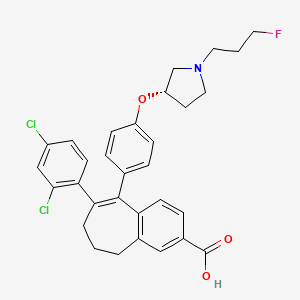

Seletalisib is a novel small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in the regulation of cellular survival, development, and function, particularly in immune cells such as leukocytes . Seletalisib has shown potential as a therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases driven by dysregulated proinflammatory cytokine secretion .

科学研究应用

塞雷替尼布具有广泛的科学研究应用,包括:

化学: 用作研究PI3Kδ通路及其在细胞过程中的作用的工具化合物。

生物学: 研究其对免疫细胞功能和发育的影响。

医学: 作为治疗自身免疫性疾病和B细胞恶性肿瘤的潜在治疗剂进行探索.

工业: 用于开发靶向PI3Kδ通路的全新药物。

作用机制

塞雷替尼布通过选择性抑制PI3Kδ酶来发挥作用。 这种抑制阻断了B细胞系中B细胞受体激活后蛋白激酶B(AKT)的磷酸化 . 此外,塞雷替尼布抑制了N-甲酰肽刺激的人嗜中性粒细胞超氧化物释放,证明了其PI3Kδ特异性活性 . 所涉及的分子靶点和通路包括PI3K-AKT信号通路,该通路对免疫细胞的发育和功能至关重要 .

未来方向

生化分析

Biochemical Properties

Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line . It interacts with PI3Kδ, a key signaling enzyme regulating cellular survival, development, and function .

Cellular Effects

Seletalisib has shown to potently inhibit T cell differentiation and function, as well as block activation and proliferation of B cells . It has also demonstrated inhibition of human T-cell production of several cytokines from activated T-cells, and inhibited B-cell proliferation and cytokine release .

Molecular Mechanism

Seletalisib exerts its effects at the molecular level by blocking the phosphorylation of protein kinase B (AKT) following the activation of the B-cell receptor in a B-cell line . This inhibition is specific to PI3Kδ, demonstrating the selectivity of Seletalisib .

Temporal Effects in Laboratory Settings

Seletalisib has shown dose-dependent inhibition in an in vivo rat model of anti-CD3-antibody-induced interleukin 2 release . Over time, it has demonstrated consistent inhibition of PI3K signaling, measured by a reduction in pAKT and pS6 expression, in T cells derived from patients with psoriasis .

Dosage Effects in Animal Models

While specific dosage effects of Seletalisib in animal models are not mentioned in the search results, it has been evaluated in an in vivo rat model of inflammation .

Metabolic Pathways

Seletalisib is primarily eliminated by combined hepatic metabolism and biliary excretion . It interacts with the PI3Kδ pathway, which plays a key role in immune cell development and function .

Subcellular Localization

The specific subcellular localization of Seletalisib is not mentioned in the search results. It has been shown to inhibit PI3K signaling in T cells, suggesting that it interacts with this pathway at the subcellular level .

准备方法

塞雷替尼布的合成路线和反应条件涉及多个步骤,包括关键中间体的形成和最终偶联反应。 虽然具体的工业生产方法是专有的,但总体方法涉及使用先进的有机合成技术以确保高纯度和高收率 .

化学反应分析

塞雷替尼布会经历多种类型的化学反应,包括:

氧化: 塞雷替尼布在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰分子内的官能团。

取代: 塞雷替尼布可以进行取代反应,特别是在存在官能团的位置。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤素等取代试剂 . 从这些反应中形成的主要产物取决于使用的具体条件和试剂。

相似化合物的比较

塞雷替尼布在作为PI3Kδ抑制剂的高选择性和效力方面独树一帜。 类似的化合物包括:

依德利西尼布: 另一种用于治疗某些类型B细胞恶性肿瘤的PI3Kδ抑制剂。

度维利西尼布: PI3Kδ和PI3Kγ的双重抑制剂,用于类似的治疗目的。

科普利西尼布: 泛PI3K抑制剂,对多种PI3K亚型具有活性。

属性

IUPAC Name |

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLJHGXOFYUARS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362850-20-1 | |

| Record name | Seletalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELETALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Seletalisib?

A1: Seletalisib functions as a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). [] It achieves this by competitively binding to the ATP-binding site of PI3Kδ, effectively blocking its kinase activity. [, ] This inhibition disrupts downstream signaling pathways crucial for lymphocyte activation, proliferation, and cytokine production, ultimately modulating immune responses. [, , , ]

Q2: How does Seletalisib impact downstream signaling pathways in immune cells?

A2: By inhibiting PI3Kδ, Seletalisib significantly reduces the phosphorylation of AKT, a key downstream effector of the PI3K pathway. [, ] This, in turn, impacts the phosphorylation of other molecules downstream of AKT, such as ribosomal protein S6, 4E-BP1, and NF-κB p65, ultimately hindering critical cellular processes involved in inflammation and immune responses. []

Q3: What is the significance of PI3Kδ in the context of autoimmune diseases like psoriasis and Sjögren's Syndrome?

A3: Research suggests that the PI3Kδ pathway is upregulated in inflammatory conditions like psoriasis and Sjögren's Syndrome. [, , ] In psoriasis, PI3Kδ is overexpressed not just in infiltrating immune cells but also in proliferating keratinocytes, contributing to both immune dysregulation and epidermal hyperplasia. [] Similarly, in Sjögren's Syndrome, PI3Kδ activation is observed within salivary glands, particularly in T/B cell aggregates and CD138+ plasma cells, potentially driving inflammation and glandular dysfunction. []

Q4: What evidence supports the therapeutic potential of Seletalisib in preclinical models of inflammatory diseases?

A4: Preclinical studies using seletalisib have shown promising results. In a murine model of focal sialoadenitis, which mimics aspects of Sjögren's Syndrome, seletalisib treatment effectively reduced lymphocyte and plasma cell accumulation within salivary glands, both prophylactically and therapeutically. [] Additionally, seletalisib significantly impacted the production of chemokines and cytokines associated with ectopic lymphoneogenesis and improved saliva flow and autoantibody production. [] In psoriasis models, seletalisib administration led to a reduction in the severity of the psoriasiform phenotype, restoring normal keratinocyte proliferation and differentiation while also dampening cutaneous inflammatory responses. []

Q5: What is the current understanding of Seletalisib's pharmacokinetic profile in humans?

A5: Human studies indicate that Seletalisib exhibits a favorable pharmacokinetic profile. It demonstrates high oral bioavailability (approximately 97%) and a relatively long half-life of around 24 hours, supporting once-daily dosing. [] Following oral administration, unchanged Seletalisib represents the major component detected in plasma (94.8%). [] The primary route of elimination is fecal, with the majority excreted as metabolites. []

Q6: Have there been any clinical trials investigating the efficacy of Seletalisib in human patients?

A6: Yes, a phase 2, double-blind, placebo-controlled study (NCT02610543) investigated the efficacy and safety of Seletalisib in patients with primary Sjögren's Syndrome (PSS). [, , ] While early termination due to recruitment challenges limited statistical power, the study revealed a trend towards clinical improvement in ESSDAI and ESSPRI scores, suggesting potential benefits in managing PSS symptoms. [, ] Additionally, histological analyses of salivary gland biopsies demonstrated encouraging effects of Seletalisib on the organization and extent of lymphocytic infiltration. [, ]

Q7: What are the potential benefits of Seletalisib's selectivity for PI3Kδ over other PI3K isoforms?

A7: The selectivity of Seletalisib for PI3Kδ over other PI3K isoforms is a crucial aspect of its therapeutic potential. By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, Seletalisib is designed to minimize off-target effects on other cell types and tissues. [, , ] This targeted inhibition holds promise for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)